4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-ethyl-4H-1,2,4-triazole-3-thiol (EETT) is an important organic compound that has been studied extensively in recent years. It is an organic thiol that has a nitrogen-containing heterocyclic ring structure, and it has several interesting properties that make it a useful reagent in scientific research.
Scientific Research Applications
Antimicrobial Activity
4-ethyl-4H-1,2,4-triazole-3-thiol derivatives demonstrate promising antimicrobial properties. The synthesis and evaluation of novel triazoles have shown moderate to good antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Martin, 2020).
Protective Effects Against Oxidative Stress
Triazole compounds, including derivatives of 4-ethyl-4H-1,2,4-triazole-3-thiol, have been investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver tissues. This suggests their potential application in managing oxidative stress-related conditions (Aktay et al., 2005).
Synthesis and Evaluation for Various Biological Activities
Synthesis of 4-ethyl-4H-1,2,4-triazole-3-thiol derivatives has been explored for various biological activities. This includes studies on their antitumor properties and potential as biologically active compounds in medicinal chemistry (Ovsepyan et al., 2018).
Luminescent and Nonlinear Optical Properties
These compounds have been characterized for their luminescent and nonlinear optical properties. Studies reveal that certain derivatives exhibit significant nonlinear optical behavior, which could be useful in the development of new optical materials (Nadeem et al., 2017).
Urease Inhibition and Antiproliferative Activities
Recent research has explored the synthesis of novel 1,2,4-substituted triazoles, including derivatives of 4-ethyl-4H-1,2,4-triazole-3-thiol, for their urease inhibition and antiproliferative activities. This highlights their potential in therapeutic applications, particularly in treating diseases related to urease activity and cancer (Ali et al., 2022).
Corrosion Inhibition for Copper
4-ethyl-4H-1,2,4-triazole-3-thiol derivatives have been investigated for their potential as corrosion inhibitors for metals like copper. Their effectiveness in protecting copper surfaces in corrosive environments highlights their application in industrial settings (Chauhan et al., 2019).
DNA Methylation Inhibition
Some 4-ethyl-4H-1,2,4-triazole-3-thiol derivatives exhibit properties that inhibit DNA methylation. This suggests their potential in developing anti-cancer treatments and as tools in genetic and epigenetic research (Hovsepyan et al., 2018).
properties
IUPAC Name |
4-ethyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCYFQLHLFRVKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393514 | |
Record name | 4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
27105-98-2 | |
Record name | 27105-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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